molecular formula C18H17N3O2 B14935123 2-[4-(acetylamino)-1H-indol-1-yl]-N-phenylacetamide

2-[4-(acetylamino)-1H-indol-1-yl]-N-phenylacetamide

Cat. No.: B14935123
M. Wt: 307.3 g/mol
InChI Key: PVWYFCDOJKXMEM-UHFFFAOYSA-N
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Description

2-[4-(acetylamino)-1H-indol-1-yl]-N-phenylacetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities

Preparation Methods

The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-phenylacetamide can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring . The acetylamino group can be introduced through acetylation reactions, and the phenylacetamide moiety can be added via amide bond formation reactions.

Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

2-[4-(acetylamino)-1H-indol-1-yl]-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-[4-(acetylamino)-1H-indol-1-yl]-N-phenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

2-[4-(acetylamino)-1H-indol-1-yl]-N-phenylacetamide can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A naturally occurring plant hormone with growth-regulating properties.

    Indomethacin: A nonsteroidal anti-inflammatory drug used to treat pain and inflammation.

    Serotonin: A neurotransmitter involved in mood regulation and other physiological processes.

Properties

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-phenylacetamide

InChI

InChI=1S/C18H17N3O2/c1-13(22)19-16-8-5-9-17-15(16)10-11-21(17)12-18(23)20-14-6-3-2-4-7-14/h2-11H,12H2,1H3,(H,19,22)(H,20,23)

InChI Key

PVWYFCDOJKXMEM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=CC=CC=C3

Origin of Product

United States

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